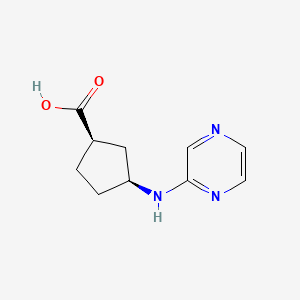

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid

Description

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a pyrazine ring linked via an amino group to the cyclopentane backbone. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes such as ornithine aminotransferase (OAT) and integrin receptors . Its stereochemistry (1R,3S) is critical for binding specificity, as evidenced by studies on related cyclopentane-carboxylic acid derivatives .

Properties

IUPAC Name |

(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVTVVRZOGUGPZ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopentane ring can be formed through a cycloaddition reaction, followed by the introduction of the pyrazin-2-ylamino group via nucleophilic substitution. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include esters, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazin-2-ylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural analogues and their distinguishing features:

Key Observations

- Pyrazine vs.

- Fluorinated Substituents : Compounds like BCF3 and the difluoromethylidene derivative exhibit superior potency due to increased electronegativity and metabolic stability .

- Stereochemical Impact : The (1R,3S) configuration is conserved in integrin ligands (e.g., αvβ3 inhibitors), whereas (1S,3S) is common in OAT inhibitors, highlighting stereochemistry’s role in target engagement .

Pharmacological and Biochemical Insights

Enzyme Inhibition

- OAT Inhibition: BCF3’s IC₅₀ of 0.3 nM surpasses (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid derivatives, attributed to its hexafluoropropane group stabilizing enzyme interactions .

- Antiviral Activity : Compound 46 (SARS-CoV-2 PLpro inhibitor) demonstrates the adaptability of the cyclopentane-carboxylic acid scaffold in antiviral drug design, achieving 65% viral load reduction in murine models .

Biological Activity

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid is a compound characterized by its unique structure, which includes a cyclopentane ring substituted with a pyrazin-2-ylamino group and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The molecular formula of this compound is with a molecular weight of 220.23 g/mol. The compound's structure allows for diverse chemical reactivity, making it a valuable building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazin-2-ylamino group can form hydrogen bonds and engage in hydrophobic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group enhances binding affinity through ionic interactions, which may contribute to its biological effects.

Biological Activity

Recent studies have highlighted the potential of this compound as a biochemical probe or inhibitor:

- Inhibition of Voltage-Gated Sodium Channels : Research indicates that related cyclopentane carboxylic acids exhibit inhibitory effects on sodium channels, particularly NaV1.7, which is implicated in pain signaling pathways. This suggests potential analgesic properties for compounds in this class .

- Anticancer Activity : Preliminary findings suggest that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific pathways critical for cancer cell survival.

Case Study 1: Analgesic Effects

A study focused on cyclopentane carboxylic acids demonstrated that certain derivatives could selectively inhibit NaV1.7 channels. In transgenic mouse models of inherited erythromelalgia, these compounds showed significant analgesic effects, indicating their potential as therapeutic agents for pain management .

Case Study 2: Antitumor Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Inhibitory activity against cyclin-dependent kinases | Known for its role in cell cycle regulation |

| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Significant cytotoxic activities against cancer cells | Exhibits broad-spectrum anticancer activity |

This compound distinguishes itself through its specific stereochemistry and the combination of functional groups that enhance its reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.